BMS-753426 is a synthetic small molecule identified as a potent orally bioavailable antagonist of the CC chemokine receptor 2 (CCR2). This compound emerged from a series of structure-activity relationship studies aimed at improving the pharmacokinetic properties of earlier candidates. BMS-753426 demonstrates enhanced metabolic stability, lower clearance rates, and improved affinity for both CCR2 and CCR5, making it a promising candidate in therapeutic applications related to inflammatory diseases and conditions involving monocyte migration, such as multiple sclerosis .
BMS-753426 belongs to a class of compounds known as trisubstituted cyclohexanes. It is specifically designed to interact with chemokine receptors, which are G protein-coupled receptors involved in immune responses. The compound has been developed through systematic modifications to enhance its pharmacological profile, particularly in terms of oral bioavailability and metabolic stability .
The synthesis of BMS-753426 involves several key steps, primarily focusing on the development of a simplified approach to obtain key intermediates. A notable method employed is stereoselective reductive amination, which allows for the efficient production of the desired diastereomeric forms. For instance, the use of tert-butyl amine significantly improved the pharmacokinetic properties compared to previous candidates. The synthesis protocol also includes:
BMS-753426 has a complex molecular structure characterized by a trisubstituted cyclohexane core. The specific stereochemistry plays a crucial role in its binding affinity and selectivity towards CCR2 and CCR5 receptors.
The structure has been confirmed through techniques such as X-ray crystallography, providing insights into its three-dimensional conformation .
BMS-753426 undergoes specific chemical reactions that are essential for its synthesis and functional activity:
These reactions are carefully controlled to ensure high yields and purity of the final product .
BMS-753426 functions as an antagonist by binding to CCR2, inhibiting its activation by natural ligands such as CCL2. This blockade prevents downstream signaling pathways that lead to monocyte migration and inflammation:
This mechanism is critical in therapeutic contexts where modulation of immune responses is desired.
BMS-753426 displays several important physical and chemical properties:
BMS-753426 has potential applications in various scientific fields:
CC chemokine receptor 2, a class A G protein-coupled receptor, serves as the primary signaling receptor for monocyte chemoattractant protein-1. This receptor-ligand pair governs monocyte egress from bone marrow into circulation and directs their migration to sites of inflammation and tissue injury [1] [3]. In pathological contexts, sustained CC chemokine receptor 2 activation facilitates excessive monocyte and macrophage infiltration across diverse disease states, including atherosclerosis, rheumatoid arthritis, neuroinflammatory conditions, and fibrotic disorders [1] [5] [10]. Preclinical studies utilizing genetic knockout models demonstrated that CC chemokine receptor 2 deficiency confers protection against disease progression in experimental autoimmune encephalomyelitis (a multiple sclerosis model) and reduces atherosclerotic plaque formation [3] [10]. This established CC chemokine receptor 2 as a high-value therapeutic target for inflammatory pathologies where monocyte-derived macrophages mediate tissue damage.
The therapeutic rationale for pharmacological CC chemokine receptor 2 antagonism centers on interrupting monocyte recruitment cascades without inducing broad immunosuppression. Unlike corticosteroids or cytokine inhibitors, CC chemokine receptor 2 blockers specifically modulate pathogenic leukocyte trafficking while preserving baseline immune surveillance functions [1] [5]. Clinical validation of this approach, however, necessitated antagonists with optimized pharmacokinetic properties capable of sustaining high receptor occupancy to overcome chemokine system redundancy and the picomolar affinity of endogenous monocyte chemoattractant protein-1 for CC chemokine receptor 2 [10].
BMS-741672 emerged as a potent, selective trisubstituted cyclohexylamine-based CC chemokine receptor 2 antagonist with demonstrated efficacy in early preclinical models. However, comprehensive pharmacokinetic evaluation in cynomolgus monkeys revealed significant metabolic instability through cytochrome P450-mediated N-demethylation, generating metabolite 2a (N-desmethyl BMS-741672) [1] [3]. Crucially, this metabolite exhibited substantially reduced CC chemokine receptor 2 functional antagonism (approximately 20-fold weaker inhibition in monocyte chemotaxis assays compared to the parent molecule) while achieving higher systemic exposure than BMS-741672 itself (1.4-fold greater area under the curve over 24 hours) [1] [3]. This metabolic liability threatened to undermine therapeutic efficacy through accumulation of a less active species.
Table 1: Comparative In Vitro Profiles of BMS-741672 and Its N-Modified Analogs
Compound | R Group | CC Chemokine Receptor 2 Binding IC₅₀ (nM) | CC Chemokine Receptor 5 Binding IC₅₀ (nM) | Chemotaxis Inhibition IC₅₀ (nM) |
---|---|---|---|---|
BMS-741672 (1a) | N(CH₃)CH₃ | 1.1 ± 0.7 | 780 ± 92 | 0.7 |
Metabolite 2a | NHCH₃ | 15 ± 7.2 | 4959 ± 2258 | 20 |
Compound 2b | NH₂ | 4.6 ± 1.4 | 4631 ± 1758 | 1.7 |
BMS-753426 (2d) | NH-t-butyl | 2.7 ± 1.3 | 83 ± 43 | 0.8 |
To circumvent this demethylation pathway, Bristol-Myers Squibb medicinal chemists systematically investigated alternative amine substitutions on the trisubstituted cyclohexylamine core [1] [3]. Primary amines (Compound 2c) and methylamines (Compound 2b) maintained CC chemokine receptor 2 potency but offered insufficient metabolic stability improvements. The breakthrough emerged with the incorporation of a tert-butylamine moiety (Compound 2d, designated BMS-753426), which conferred exceptional metabolic stability while enhancing target affinity [1] [3] [4]. The bulky tert-butyl group sterically hindered oxidative metabolism while inducing a favorable conformational shift that enhanced receptor interactions.
Table 2: Comparative Pharmacokinetic Parameters Following Intravenous Administration in Preclinical Models
Parameter | BMS-741672 | BMS-753426 |
---|---|---|
Plasma Clearance (mL/min/kg) | High | 25–36 |
Volume of Distribution (L/kg) | Moderate | 1.5–3.0 |
Half-life (h) | Short | Extended |
Oral Bioavailability (%) | Low | 79–100 |
Pharmacokinetic assessment confirmed these advantages: BMS-753426 exhibited substantially reduced plasma clearance (25–36 mL/min/kg) and near-complete oral bioavailability (79–100%) compared to BMS-741672 [1] [3] [4]. The optimized profile enabled sustained systemic exposure essential for in vivo efficacy. Importantly, BMS-753426 demonstrated potent inhibition of monocyte migration in human peripheral blood mononuclear cell assays (IC₅₀ = 0.8 nM against 10 nM monocyte chemoattractant protein-1-induced chemotaxis) and significantly attenuated disease progression in humanized CC chemokine receptor 2 knock-in mouse models of multiple sclerosis [1] [3].
The trisubstituted cyclohexylamine architecture represents a privileged scaffold in CC chemokine receptor 2 antagonist development due to its unique capacity for three-dimensional display of pharmacophores targeting distinct receptor subpockets [6] [8] [9]. BMS-753426 exemplifies sophisticated scaffold optimization, featuring:
Table 3: Structure-Activity Relationships of Trisubstituted Cyclohexylamine Modifications
Structural Region | Modification | Impact on CC Chemokine Receptor 2 Affinity | Impact on Pharmacokinetics |
---|---|---|---|
Amine substitution | N(CH₃)CH₃ → NH-tBu | Maintained IC₅₀ ~2.7 nM | Dramatically improved metabolic stability |
Heterocyclic cap | 6-CF₃-quinazoline → 6-CF₃O-quinazoline | ~3-fold reduction (IC₅₀ 7.6 nM) | Maintained good permeability |
Core scaffold | Trisubstituted cyclohexane → Piperidine | Significant affinity loss | Variable |
The molecular basis for BMS-753426's dual CC chemokine receptor 2/CC chemokine receptor 5 activity resides in this scaffold's adaptability. Structural modeling based on CC chemokine receptor 5-maraviroc complexes revealed that the quinazolinone core occupies a nearly identical position to maraviroc's tropane ring, while the cyclohexyl-tert-butylamine system mimics maraviroc's butyl-tetrazole moiety [10]. Unlike earlier selective antagonists, BMS-753426 achieves balanced nanomolar affinity for both receptors (CC chemokine receptor 2 IC₅₀ = 2.7 nM; CC chemokine receptor 5 IC₅₀ = 83 nM), potentially broadening its therapeutic utility in pathologies involving both receptors [1] [3] [4]. The synthetic route to BMS-753426 was streamlined via a stereoselective reductive amination strategy that efficiently generated the critical (4R)-9b intermediate, facilitating large-scale production for advanced preclinical studies [1] [3] [4]. This comprehensive optimization of the trisubstituted cyclohexylamine scaffold exemplifies structure-based design overcoming pharmacokinetic limitations while enhancing pharmacological activity.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7